Butyl 3-mercaptopropionate

Description

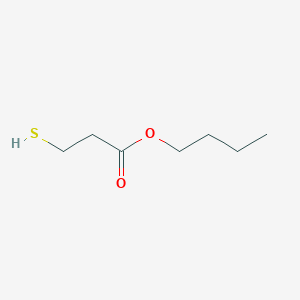

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFFVSDRCRVHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044845 | |

| Record name | Butyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-mercapto-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16215-21-7 | |

| Record name | Butyl 3-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16215-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016215217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 3-mercaptopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 3-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC2PI7HKOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl 3-mercaptopropionate: Chemical Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Butyl 3-mercaptopropionate (B1240610), detailed experimental protocols for its synthesis and purification, and an exploration of its applications in research and drug development.

Introduction to Butyl 3-mercaptopropionate

This compound, with the IUPAC name butyl 3-sulfanylpropanoate, is a monofunctional thiol compound.[1] It consists of a butyl ester of 3-mercaptopropionic acid. This chemical possesses both a reactive thiol (-SH) group and an ester functional group, which imparts it with unique properties that are valuable in a range of chemical and material science applications.[2] It is widely utilized as a chain transfer agent in polymerization processes to control molecular weight.[2][3] Furthermore, its thiol group makes it a key component in thiol-ene and thiol-yne "click" chemistry reactions, which are employed in the formation of cross-linked polymer networks and for bioconjugation.[2] In the realm of drug development, this compound and similar thiol compounds are of interest for the functionalization of nanoparticles and in the synthesis of antibody-drug conjugates (ADCs).[4][5]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | butyl 3-sulfanylpropanoate | [6] |

| Synonyms | Butyl 3-mercaptopropanoate, Butyl mercaptopropionate | [6] |

| CAS Number | 16215-21-7 | [2][7][8] |

| Molecular Formula | C₇H₁₄O₂S | [2][7] |

| Molecular Weight | 162.25 g/mol | [2][7][8] |

| Appearance | Clear, colorless to slightly yellow liquid | [7][9] |

| Odor | Characteristic, stench | [2] |

| Boiling Point | 101 °C at 12 mmHg | [7][8] |

| Density | 0.999 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.457 | [7][8] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [8] |

| Solubility | Insoluble in water. Soluble in organic solvents. | |

| pKa | 9.66 ± 0.10 (Predicted) | [7] |

Synthesis of this compound

This compound can be synthesized through two primary routes: Fischer esterification of 3-mercaptopropionic acid with n-butanol and the Michael addition of hydrogen sulfide (B99878) to n-butyl acrylate (B77674).

This protocol is a representative procedure based on the principles of Fischer esterification.[10][11][12][13][14]

Materials:

-

3-Mercaptopropionic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-mercaptopropionic acid (1.0 eq), n-butanol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 2-4 mol%).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the reaction is complete (typically several hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum fractional distillation to obtain pure this compound.[9]

This protocol is based on patented industrial methods for the synthesis of mercaptopropionic acid esters.[15]

Materials:

-

n-Butyl acrylate

-

Hydrogen sulfide (H₂S)

-

Weakly basic amine catalyst (e.g., triethylamine)

-

Pressure reactor

-

Gas dispersion tube

-

Scrubber for H₂S

Procedure:

-

Charge a pressure reactor with n-butyl acrylate and the weakly basic amine catalyst.

-

Purge the reactor with an inert gas, such as nitrogen.

-

Introduce hydrogen sulfide gas into the reactor through a gas dispersion tube while stirring the mixture. The H₂S to acrylic ester molar ratio should be in excess, typically between 1.25:1 to 5:1.[16]

-

Maintain the reaction temperature between 30-80 °C. The reaction is exothermic, so cooling may be necessary.

-

Monitor the reaction progress by techniques such as GC-MS.

-

Once the reaction is complete, vent the excess hydrogen sulfide through a scrubber containing a basic solution (e.g., sodium hydroxide).

-

The crude product can be purified by vacuum distillation.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopy | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR | δ (ppm): ~4.1 (t, -OCH₂-), ~2.8 (t, -CH₂-S-), ~2.6 (t, -CH₂-C=O), ~1.6 (m, -OCH₂CH₂-), ~1.4 (m, -CH₂CH₃), ~0.9 (t, -CH₃) | [6] |

| ¹³C NMR | δ (ppm): ~172 (C=O), ~64 (-OCH₂-), ~38 (-CH₂-C=O), ~31 (-OCH₂CH₂-), ~20 (-CH₂-S-), ~19 (-CH₂CH₃), ~14 (-CH₃) | [6][17][18][19] |

| Mass Spectrometry (EI) | m/z: 162 (M⁺), fragments corresponding to loss of butoxy group, butyl group, and rearrangements. | [20][21][22][23] |

Applications in Research and Drug Development

This compound is an effective chain transfer agent in free radical polymerization, allowing for the control of polymer molecular weight and the synthesis of polymers with defined end-groups.[3]

The thiol group of this compound can form strong bonds with gold and other noble metal surfaces, leading to the formation of self-assembled monolayers.[2] These SAMs can be used to modify the surface properties of materials for various applications, including biosensors and electronics.

The thiol group provides a handle for "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are highly efficient and biocompatible.[24] This makes this compound a useful linker for attaching biomolecules, such as peptides, proteins, and antibodies, to nanoparticles or other drug delivery vehicles.[4][5]

Experimental Protocol: Functionalization of Gold Nanoparticles

This protocol describes a general procedure for the functionalization of gold nanoparticles with this compound.[3][25][26][27]

Materials:

-

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

This compound

-

Ethanol

-

Deionized water

-

Glassware (cleaned with aqua regia)

-

Stir plate and stir bar

-

Centrifuge

Procedure:

-

Synthesis of Gold Nanoparticles (Citrate Reduction Method): a. Bring 100 mL of deionized water to a rolling boil in a clean flask with vigorous stirring. b. To the boiling water, quickly add 1 mL of a 1% (w/v) HAuCl₄ solution. c. Continue boiling and stirring for 1 minute. d. Add 2.5 mL of a 1% (w/v) trisodium citrate solution. The solution will change color from yellow to blue and finally to a ruby red, indicating the formation of gold nanoparticles. e. Continue boiling for 15 minutes, then remove from heat and continue stirring until the solution has cooled to room temperature.

-

Functionalization with this compound: a. Prepare a solution of this compound in ethanol. b. Add the ethanolic solution of this compound to the gold nanoparticle suspension with stirring. The amount to be added will depend on the desired surface coverage. c. Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure the formation of a stable thiol-gold bond.

-

Purification of Functionalized Nanoparticles: a. Centrifuge the suspension of functionalized gold nanoparticles. The speed and time will depend on the size of the nanoparticles. b. Discard the supernatant, which contains unreacted this compound and other reagents. c. Resuspend the nanoparticle pellet in deionized water or a suitable buffer. d. Repeat the centrifugation and resuspension steps at least three times to ensure the removal of any unbound ligands.

-

Characterization: a. Confirm the functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic peaks of this compound on the nanoparticle surface. b. Analyze the size and stability of the functionalized nanoparticles using Dynamic Light Scattering (DLS) and Zeta Potential measurements.

Conceptual Application: Targeted Drug Delivery

Thiol-functionalized nanoparticles can be further conjugated with targeting ligands, such as antibodies, to achieve targeted drug delivery to cancer cells. For example, nanoparticles can be designed to target the HER2 receptor, which is overexpressed in some breast cancers.[1][16][28][29][30]

In this conceptual model, a gold nanoparticle is functionalized with this compound, which acts as a linker to attach an anti-HER2 antibody. The nanoparticle is also loaded with an anticancer drug. The antibody directs the nanoparticle to cancer cells overexpressing the HER2 receptor. Upon binding and internalization, the drug is released and can inhibit intracellular signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and survival.

Safety and Handling

This compound is a combustible liquid and should be handled with care.[8] It may cause skin and eye irritation, and its vapors may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical with a unique combination of functional groups that make it valuable in a variety of applications. Its role as a chain transfer agent in polymer chemistry is well-established. Furthermore, its thiol group provides a powerful tool for surface modification and bioconjugation, opening up possibilities for its use in advanced materials and drug delivery systems. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and scientists in harnessing the potential of this compound in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C7H14O2S | CID 85335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 16215-21-7 [chemicalbook.com]

- 8. This compound 98% | 16215-21-7 [sigmaaldrich.com]

- 9. This compound CAS 16215-21-7 for Polymer Synthesis - this compound and Butylmercaptopropionate [megawidechem.en.made-in-china.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. HER-2-Targeted Nanoparticles for Breast Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030052) [hmdb.ca]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. uni-saarland.de [uni-saarland.de]

- 23. researchgate.net [researchgate.net]

- 24. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. HER2-Targeted Multifunctional Silica Nanoparticles Specifically Enhance the Radiosensitivity of HER2-Overexpressing Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Active Targeting of HER2-Positive Breast Cancer Cells with Rapamycin-Functionalized Gold Nanorods - ProQuest [proquest.com]

- 30. scienceopen.com [scienceopen.com]

A Comprehensive Technical Guide to the Physical Properties of Butyl 3-mercaptopropionate

This technical guide provides a detailed overview of the core physical properties of Butyl 3-mercaptopropionate (B1240610), tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of the compound's characteristics.

Core Physical Properties

The physical properties of Butyl 3-mercaptopropionate are fundamental to its application in various scientific and industrial fields. A summary of these quantitative data points is presented in the table below for straightforward reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C7H14O2S | - | - |

| Molecular Weight | 162.25 | g/mol | - |

| Boiling Point | 205 - 207 | °C | At 760 mmHg |

| Melting Point | -60 | °C | - |

| Density | 0.993 | g/cm³ | At 25 °C |

| Refractive Index | 1.464 | - | At 20 °C |

| Vapor Pressure | 0.05 | mmHg | At 25 °C |

| Flash Point | 88 | °C | - |

| Solubility | Insoluble in water; Soluble in alcohols | - | - |

| pKa | ~10 | - | Estimated for the thiol group |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific, commercially available chemical like this compound are not typically published in peer-reviewed literature. These properties are often determined by manufacturers using standardized methodologies, such as those outlined by the OECD Guidelines for the Testing of Chemicals. For instance, the boiling point is commonly determined using OECD Test Guideline 103, and density is determined using OECD Test Guideline 109. Researchers seeking to replicate these measurements should refer to these standard guidelines.

Logical Relationships of Physical Properties

The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates the logical relationship between the structural components of the molecule and its key physical characteristics.

It is important to note that the concept of "signaling pathways," which is central to biological and pharmacological research, is not directly applicable to the intrinsic physical properties of a single chemical compound like this compound in isolation. The provided diagram instead illustrates the logical connections between the molecule's structure and its physical characteristics.

An In-Depth Technical Guide to Butyl 3-Mercaptopropionate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl 3-mercaptopropionate (B1240610) is a versatile bifunctional molecule incorporating both an ester and a thiol functional group. This unique structure imparts a range of useful chemical properties, making it a valuable intermediate and building block in various fields, including polymer chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed synthetic methodologies for Butyl 3-mercaptopropionate, tailored for a scientific audience.

Molecular Structure and Identification

This compound, systematically named butyl 3-sulfanylpropanoate, possesses a straightforward molecular structure.[1] A butyl ester group is attached to a three-carbon propionate (B1217596) backbone, with a thiol (-SH) group at the 3-position.

-

Molecular Formula: C₇H₁₄O₂S[1]

-

IUPAC Name: Butyl 3-sulfanylpropanoate[1]

-

CAS Number: 16215-21-7[2]

-

SMILES: CCCCOC(=O)CCS[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It is a clear, colorless to slightly yellow liquid with a characteristic odor.[3]

| Property | Value | Reference(s) |

| Molecular Weight | 162.25 g/mol | [1][2] |

| Density | 0.999 g/mL at 25 °C | [2] |

| Boiling Point | 101 °C at 12 mmHg | [2] |

| Refractive Index (n20/D) | 1.457 | [2] |

| Flash Point | 93 °C (closed cup) | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

Synthesis of this compound

This compound is primarily synthesized through two main routes: Fischer esterification of 3-mercaptopropionic acid with butanol and the Michael addition of hydrogen sulfide (B99878) to butyl acrylate (B77674).

Fischer Esterification

This classic method involves the acid-catalyzed reaction between 3-mercaptopropionic acid and n-butanol. To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water formed during the reaction is removed.[4][5]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-mercaptopropionic acid (1.0 mol), n-butanol (1.5 mol, excess), and a catalytic amount of concentrated sulfuric acid (0.02 mol).

-

Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. Remove the excess n-butanol and other volatile impurities under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Michael Addition

This alternative synthesis route involves the base-catalyzed conjugate addition of hydrogen sulfide to butyl acrylate. This method is advantageous as it often proceeds under milder conditions.

Experimental Protocol: Michael Addition

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve butyl acrylate (1.0 mol) in a suitable solvent such as isopropanol. Add a catalytic amount of a basic catalyst, for instance, sodium hydrosulfide (B80085) (NaSH).

-

Reaction: Cool the mixture in an ice bath and carefully introduce a controlled stream of hydrogen sulfide gas into the reaction vessel while stirring vigorously. The reaction is typically exothermic and should be maintained at a low temperature. Monitor the reaction progress by GC.

-

Workup: Once the reaction is complete, carefully vent any excess hydrogen sulfide into a scrubber. Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

Purification: Transfer the mixture to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Applications in Research and Development

The dual functionality of this compound makes it a valuable tool for scientists and researchers.

-

Polymer Chemistry: It is widely used as a chain transfer agent in free-radical polymerizations to control the molecular weight of polymers.[3]

-

Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group readily participates in "click" reactions with alkenes and alkynes, respectively, to form highly cross-linked polymer networks.[3] These reactions are known for their high efficiency and mild reaction conditions.

-

Self-Assembled Monolayers (SAMs): The thiol group exhibits a strong affinity for gold and other noble metal surfaces, enabling the formation of well-ordered self-assembled monolayers.[3] This is crucial in the development of biosensors, nanoelectronics, and functionalized surfaces.

-

Quantum Dot Ligands: this compound can be used as a ligand to functionalize the surface of quantum dots, which is important for their application in high-luminescence light-emitting diodes (LEDs).[3]

Safety and Handling

This compound is harmful if swallowed and may cause an allergic skin reaction.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key chemical intermediate with a diverse range of applications stemming from its unique molecular structure. This guide has provided a detailed overview of its properties and synthesis, offering valuable information for researchers and professionals in the chemical and pharmaceutical sciences. The experimental protocols provided serve as a foundation for the laboratory synthesis of this versatile compound.

References

Spectroscopic Profile of Butyl 3-mercaptopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Butyl 3-mercaptopropionate (B1240610) (CAS No. 16215-21-7), a monofunctional thiol used as a cross-linker and chain-transfer agent in polymer chemistry.[1] The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: Butyl 3-sulfanylpropanoate[2]

-

Molecular Formula: C₇H₁₄O₂S[2]

-

Molecular Weight: 162.25 g/mol [2]

-

Appearance: Clear, colorless to slightly yellow liquid[3]

-

Boiling Point: 101 °C at 12 mmHg[4]

-

Density: 0.999 g/mL at 25 °C[4]

-

Refractive Index: n20/D 1.457[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Butyl 3-mercaptopropionate.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong carbonyl stretch from the ester group and a weak S-H stretch from the thiol group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2960, ~2870 | Medium-Strong | C-H stretch | Alkane |

| ~2560 | Weak | S-H stretch | Thiol |

| ~1740 | Strong | C=O stretch | Ester |

| ~1460 | Medium | C-H bend | Alkane |

| ~1170 | Strong | C-O stretch | Ester |

Table 1: Key IR Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~2.75 | Triplet | 2H | HS-CH₂-CH₂ -C=O |

| ~2.60 | Triplet | 2H | HS-CH₂ -CH₂-C=O |

| ~1.65 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.40 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~1.35 | Triplet | 1H | -SH |

| ~0.95 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Table 2: ¹H NMR Data for this compound.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

| Chemical Shift (ppm) | Assignment |

| ~172 | C =O |

| ~65 | -O-CH₂ - |

| ~35 | -CH₂ -C=O |

| ~31 | -O-CH₂-CH₂ - |

| ~20 | HS-CH₂ - |

| ~19 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 3: ¹³C NMR Data for this compound.[5][6][7][8][9]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is dictated by the ester and thiol functional groups.

| m/z | Proposed Fragment |

| 162 | [C₇H₁₄O₂S]⁺ (Molecular Ion) |

| 105 | [HSCH₂CH₂CO]⁺ |

| 89 | [HSCH₂CH₂]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ |

Table 4: Expected Mass Spectrometry Fragmentation for this compound.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation:

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

¹H NMR:

-

Acquire a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

-

A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width should cover the expected range for organic molecules (e.g., 0-220 ppm).

-

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI), is used, often coupled with a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Transfer the final solution to a 2 mL autosampler vial.

Data Acquisition (GC-MS):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C7H14O2S | CID 85335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16215-21-7 [chemicalbook.com]

- 4. This compound 98 16215-21-7 [sigmaaldrich.com]

- 5. This compound | 16215-21-7 | Benchchem [benchchem.com]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Reactivity Profile of Butyl 3-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 3-mercaptopropionate (B1240610) is a versatile monofunctional thiol utilized across various scientific and industrial domains, including polymer chemistry and drug development.[1] Its unique bifunctional nature, possessing both a reactive thiol group and an ester moiety, dictates its chemical behavior and applications. This guide provides a comprehensive overview of the stability and reactivity profile of Butyl 3-mercaptopropionate, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior to aid researchers and professionals in its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂S | [2] |

| Molecular Weight | 162.25 g/mol | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Boiling Point | 101 °C at 12 mmHg | [2][3] |

| Density | 0.999 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.457 | [2][3] |

| Flash Point | 93 °C (closed cup) | [4] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. The primary degradation pathways include hydrolysis of the ester linkage and oxidation of the thiol group.

Hydrolytic Stability

The ester group in this compound is susceptible to hydrolysis, a reaction influenced by pH. While specific data for the pure compound is limited, studies on thiol-acrylate photopolymers containing this moiety indicate that the rate of ester hydrolysis increases with pH.[5] This is consistent with the general mechanism of base-catalyzed ester hydrolysis.

Table 2: Ester Hydrolysis Rates of a Thiol-Acrylate Photopolymer Containing this compound Moiety at Different pH Values [5]

| pH | Rate of Ester Hydrolysis (days⁻¹) |

| 7.4 | 0.074 ± 0.003 |

| 8.0 | 0.28 ± 0.005 |

Thermal Stability

Photostability

Quantitative data on the photodegradation of this compound, such as its quantum yield, is not extensively documented. Thioethers are known to undergo photooxidation, which can involve triplet energy photosensitization and electron transfer pathways, leading to the formation of sulfoxides and other degradation products.[7] Given the presence of the sulfur atom, it is reasonable to expect some sensitivity to UV radiation.

Reactivity Profile

The reactivity of this compound is primarily governed by its nucleophilic thiol group and, to a lesser extent, the electrophilic carbonyl carbon of the ester group.

Reactivity of the Thiol Group

The thiol group is a versatile functional group that can participate in a variety of reactions.

Thiols are more acidic than their alcohol counterparts. The thiol group of this compound can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile.[8] This enhanced nucleophilicity, coupled with lower basicity compared to alkoxides, makes thiolates excellent reagents for SN2 reactions, even with secondary alkyl halides, with a reduced risk of competing elimination reactions.[9]

This compound readily participates in Michael additions to electron-deficient alkenes, a reaction often referred to as thiol-Michael "click" chemistry. This reaction can be catalyzed by either a base or a nucleophile.[10] In the base-catalyzed pathway, the thiol is deprotonated to the more reactive thiolate anion, which then attacks the β-carbon of the Michael acceptor.

Caption: Base-catalyzed Thiol-Michael addition pathway.

Kinetic studies have shown that the reactivity of this compound in these reactions is influenced by the nature of the Michael acceptor.[10]

Table 3: Overall Reaction Rate Coefficients (k_overall) for the Base-Catalyzed Thiol-Michael Reaction of this compound with Various Michael Acceptors [10]

| Michael Acceptor | Mayr's Electrophilicity (E) | Parr's Electrophilicity (ω) [eV] | Overall Reaction Rate Coefficient (k_overall) [M⁻¹s⁻¹] |

| Ethyl Vinyl Sulfone (EVS) | -17.5 | 1.65 | 1.02 x 10¹ |

| n-Butyl Acrylate (BA) | - | - | Data not available for direct comparison in this format |

Note: The original source provides a correlation between electrophilicity parameters and the overall reaction rate, indicating that more electrophilic Michael acceptors react faster.

References

- 1. database.ich.org [database.ich.org]

- 2. infinitalab.com [infinitalab.com]

- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.uos.ac.kr [pure.uos.ac.kr]

- 6. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. Thiol - Wikipedia [en.wikipedia.org]

- 12. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm [research.google]

An In-depth Technical Guide to Butyl 3-mercaptopropionate (CAS: 16215-21-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 3-mercaptopropionate (B1240610), identified by CAS number 16215-21-7, is a monofunctional thiol compound with significant applications in polymer chemistry, materials science, and nanotechnology.[1][2] Its unique structure, featuring both an ester group and a reactive thiol (-SH) group, imparts a distinct combination of reactivity, solubility, and stability.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data for research and development professionals. While its direct role in drug development is not extensively documented, its utility as a pharmaceutical intermediate and in the synthesis of polymers for drug delivery systems presents potential avenues for exploration.[3][4]

Chemical and Physical Properties

Butyl 3-mercaptopropionate is a clear, colorless to slightly yellow liquid with a characteristic sulfurous odor.[3][5] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16215-21-7 | [1] |

| Molecular Formula | C₇H₁₄O₂S | [1] |

| Molecular Weight | 162.25 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [3][5] |

| Boiling Point | 101 °C at 12 mmHg | [3] |

| Density | 0.999 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.457 | [3] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [6] |

| Water Solubility | 960 mg/L at 22 °C | [7] |

| InChI Key | MGFFVSDRCRVHLC-UHFFFAOYSA-N | [1] |

| SMILES | CCCCOC(=O)CCS | [6] |

Synthesis of this compound

There are two primary industrial routes for the synthesis of this compound.[1] The choice of method often depends on the availability of raw materials, desired purity, and production scale.[1]

Direct Esterification

This method involves the Fischer-Speier esterification of 3-mercaptopropionic acid with n-butanol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 3-mercaptopropionic acid (1.0 eq) and n-butanol (1.5-3.0 eq).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux (typically 80-140 °C) with vigorous stirring.[1] Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Michael Addition

This route involves the nucleophilic addition of hydrogen sulfide (B99878) (H₂S) to butyl acrylate (B77674).[1] This reaction is often catalyzed by a base. The primary side reaction is a subsequent thiol-ene reaction where the newly formed this compound adds to a second molecule of butyl acrylate.[1]

-

Reaction Setup: In a pressure-rated reactor equipped with a stirrer and gas inlet, dissolve butyl acrylate (1.0 eq) in a suitable solvent (or neat).

-

Catalyst: Add a basic catalyst. Solid-supported guanidine (B92328) catalysts have been shown to be effective in minimizing side reactions.[1]

-

Reaction: Cool the mixture and introduce a controlled amount of hydrogen sulfide gas while stirring vigorously. The reaction is typically carried out at a temperature between 15 °C and 80 °C.[8]

-

Monitoring: Monitor the consumption of butyl acrylate using GC or other suitable analytical techniques.

-

Work-up: Upon completion, vent any excess H₂S safely. Remove the catalyst by filtration.

-

Purification: The product is typically purified by vacuum distillation to separate it from unreacted starting materials and any byproducts.

Key Applications and Experimental Protocols

The reactivity of the thiol group is central to the diverse applications of this compound.

Chain Transfer Agent in Polymerization

This compound is widely used as a chain transfer agent (CTA) in free-radical polymerization to control the molecular weight of polymers.[2][7] The thiol group donates a hydrogen atom to a propagating polymer radical, terminating that chain and initiating a new one, thereby regulating the polymer's size.[1] This is particularly valuable in emulsion polymerization of acrylic monomers.[1]

The use of this compound as a CTA has been shown to significantly narrow the particle size distribution of the resulting polymer.

| Polymerization System | CTA | Resulting Polymer Particle Size | Reference |

| Ethyl acrylate / Methyl methacrylate (B99206) / Methacrylic acid | None | 0.5 to 5 µm | [1] |

| Ethyl acrylate / Methyl methacrylate / Methacrylic acid | This compound | 0.25 to 1 µm | [1] |

This protocol is adapted from a procedure using a similar mercaptopropionate ester and can be used as a starting point for optimization.

-

Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, add deionized water, an emulsifier (e.g., sodium dodecyl sulfate), and a buffer salt (e.g., sodium bicarbonate).

-

Reagent Addition: Add the monomer (methyl methacrylate) and this compound (the amount will determine the final molecular weight, typically 0.1-5 mol% relative to the monomer).

-

Initiation: Heat the mixture to the reaction temperature (e.g., 70 °C) under a nitrogen atmosphere with stirring. Initiate the polymerization by adding a water-soluble initiator, such as potassium persulfate, dissolved in a small amount of water.

-

Reaction: Maintain the temperature and stirring for a set period (e.g., 2-4 hours). Samples can be withdrawn periodically to determine monomer conversion (gravimetrically) and molecular weight distribution (by gel permeation chromatography).

-

Termination: Stop the reaction by cooling the reactor and adding a small amount of an inhibitor like hydroquinone.

Self-Assembled Monolayers (SAMs)

The thiol group of this compound allows it to form self-assembled monolayers on noble metal surfaces, particularly gold.[2] SAMs are highly ordered molecular assemblies that can precisely control the interfacial properties of a material.

-

Substrate Preparation: Clean a gold-coated substrate (e.g., silicon wafer with a gold layer) by sonicating in ethanol (B145695) and then water, followed by drying under a stream of nitrogen. The surface can be further cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; extreme caution is required ) or UV-ozone treatment.

-

Thiol Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of this compound in a high-purity solvent like 200-proof ethanol.

-

Immersion: Immerse the clean gold substrate into the thiol solution in a sealed container. To create high-quality films, it is advisable to reduce oxygen exposure by backfilling the container with an inert gas like nitrogen.

-

Assembly: Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.

-

Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry with a stream of nitrogen.

-

Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry (to measure surface wettability), ellipsometry (to measure thickness), and X-ray photoelectron spectroscopy (XPS) to confirm chemical composition.

Functionalization of Quantum Dots (QDs)

This compound can act as a surface ligand to stabilize and functionalize semiconductor quantum dots, particularly for dispersion in organic solvents.[6] The thiol group binds to the surface of the QD, while the butyl ester tail provides solubility in non-polar media.

-

QD Dispersion: Disperse pre-synthesized hydrophobic quantum dots (e.g., oleic acid-capped CdSe/ZnS) in an organic solvent like toluene.

-

Ligand Addition: Add an excess of this compound to the QD dispersion.

-

Ligand Exchange: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to facilitate the exchange of the native ligands with this compound.

-

Purification: Precipitate the functionalized QDs by adding a non-solvent (e.g., methanol (B129727) or acetone). Centrifuge the mixture to collect the QDs and discard the supernatant containing the displaced original ligands.

-

Redispersion: Wash the QD pellet with the non-solvent multiple times and finally redisperse the purified, this compound-capped QDs in a suitable organic solvent (e.g., chloroform (B151607) or toluene).

-

Characterization: Confirm the success of the ligand exchange and the properties of the new QDs using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and photoluminescence spectroscopy.

Role in Drug Development

While direct applications of this compound as a therapeutic agent have not been reported, its role in the pharmaceutical field is primarily as a versatile intermediate and a tool for creating advanced materials.

-

Pharmaceutical Intermediate: It is listed as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The presence of two distinct functional groups allows for sequential and selective chemical modifications.

-

Polymers for Drug Delivery: Its function as a chain transfer agent allows for the synthesis of polymers with controlled molecular weights and architectures.[1][7] These polymers can be designed as nanocarriers, hydrogels, or matrices for controlled drug release systems.[9][10] By controlling the polymer size, properties such as drug loading capacity, release kinetics, and in vivo circulation time can be fine-tuned.

Safety and Handling

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[6]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition and strong oxidizing agents.[7] Keep the container tightly closed.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[7]

Conclusion

This compound is a versatile chemical reagent with well-established applications in polymer synthesis and materials science. Its ability to control polymerization and functionalize surfaces makes it a valuable tool for researchers. While its direct involvement in drug development is still an emerging area, its role as a pharmaceutical intermediate and in the creation of polymers for drug delivery systems underscores its potential importance to the field. The experimental protocols and data presented in this guide offer a foundation for scientists and researchers to explore and innovate with this multifaceted compound.

References

- 1. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]

- 2. atamankimya.com [atamankimya.com]

- 3. jigschemical.com [jigschemical.com]

- 4. Characterizing Self-Assembled Monolayers on Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. boronmolecular.com [boronmolecular.com]

- 9. Applications of Biopolymers for Drugs and Probiotics Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Butyl 3-Mercaptopropionate as a Chain Transfer Agent in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of butyl 3-mercaptopropionate (B1240610) as a highly effective chain transfer agent (CTA) for controlling molecular weight and polydispersity in various polymerization processes. Detailed protocols for its application in emulsion and solution polymerization are provided, along with key quantitative data and mechanistic insights.

Introduction to Butyl 3-Mercaptopropionate in Polymerization

This compound is a monofunctional thiol that serves as a crucial tool in polymer synthesis, primarily utilized to regulate the molecular weight of polymers.[1][2] Its role as a chain transfer agent is particularly valuable in the production of acrylic polymers and resins, where precise control over polymer chain length is essential for achieving desired material properties such as viscosity, flexibility, and processability.[3] This compound is instrumental in the manufacturing of a wide array of materials, including adhesives, coatings, sealants, and resins for high-solids coatings.[3][4]

The mechanism of chain transfer involves the donation of a hydrogen atom from the thiol group (-SH) of this compound to a propagating polymer radical. This action terminates the growth of that specific polymer chain and simultaneously generates a new thiyl radical. This newly formed radical can then initiate the polymerization of a new monomer molecule, effectively transferring the reactive site and allowing for the formation of shorter polymer chains. This process leads to a reduction in the overall average molecular weight of the polymer and can contribute to a narrower molecular weight distribution.

Advantages of Using this compound

-

Effective Molecular Weight Control: Enables the synthesis of polymers with targeted molecular weights, which is critical for tailoring the final properties of materials like adhesives and coatings.

-

Improved Processability: By lowering the molecular weight, it reduces the viscosity of the polymer solution or melt, facilitating easier handling and processing.[5]

-

Enhanced Final Product Performance: Contributes to the desired flexibility and durability of products such as adhesives and sealants.[3]

-

Versatility: Applicable in various polymerization techniques, including emulsion, solution, and photopolymerization.[1][2]

Quantitative Data: Effect on Polymer Properties

Table 1: Effect of this compound on the Molecular Weight of an Acrylic Terpolymer in Emulsion Polymerization

| Run | Monomer Composition (weight ratio) | Chain Transfer Agent | Moles CTA per 100 moles Monomer | Weight Average Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) |

| 1 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | None | 0 | 571,000 | - |

| 2 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | This compound | 1.0 | 58,000 | 2.5 |

| 3 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | This compound | 2.0 | 35,000 | 2.3 |

| 4 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | This compound | 4.0 | 21,000 | 2.1 |

Data adapted from US Patent 4,593,081. The patent provides Heterogeneity Index (HI), which is equivalent to the Polydispersity Index (Mw/Mn).[6]

Table 2: Chain Transfer Constants (C_s) of Mercaptans for Various Monomers at 60°C

| Chain Transfer Agent | Styrene | Methyl Methacrylate (MMA) |

| This compound | ~1.8-3.1 (estimated for t-Butyl Mercaptan)[7] | ~0.70 (for Butyl Mercaptan)[8] |

| iso-Octyl-3-mercaptopropionate | - | 0.4[9] |

| n-Dodecyl Mercaptan (DDM) | 13.6[10] | 1.25[10] |

| tert-Dodecyl Mercaptan (TDM) | 12.9[10] | 1.21[10] |

Note: The chain transfer constant (C_s = k_tr / k_p) is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. Higher values indicate a more efficient chain transfer agent.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common polymerization techniques.

Protocol 1: Emulsion Polymerization of Acrylic Monomers

This protocol is adapted from procedures for the emulsion polymerization of acrylic monomers and provides a framework for using this compound to control molecular weight.[2][6]

Materials:

-

Deionized water

-

Emulsifier (e.g., Sodium dodecyl sulfate, SDS)

-

Monomers (e.g., a mixture of Ethyl Acrylate, Methyl Methacrylate, and Methacrylic Acid)

-

This compound (CTA)

-

Initiator (e.g., Ammonium persulfate)

-

Buffer (e.g., Sodium bicarbonate, if needed to control pH)

-

Nitrogen gas for purging

Equipment:

-

Jacketed glass reactor with a reflux condenser, mechanical stirrer, thermocouple, and nitrogen inlet.

-

Monomer and initiator feed pumps.

-

Heating/cooling circulator.

Procedure:

-

Reactor Setup: Assemble the reactor system and ensure all connections are secure.

-

Initial Charge: To the reactor, add the deionized water and emulsifier. Begin stirring and purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

-

Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70-85°C).

-

Pre-emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing the monomers, this compound, and a portion of the deionized water and emulsifier. Agitate to form a stable emulsion.

-

Initiation: Once the reactor reaches the target temperature, add a portion of the initiator solution (initiator dissolved in deionized water) to the reactor.

-

Monomer Feed: After a brief initiation period (e.g., 15 minutes), begin the continuous feed of the pre-emulsion into the reactor over a set period (e.g., 3-4 hours).

-

Initiator Feed: Concurrently with the monomer feed, continuously feed the remaining initiator solution into the reactor.

-

Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.

-

Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for solid content, particle size, molecular weight (Mw and Mn), and polydispersity index (PDI) using appropriate analytical techniques (e.g., gravimetry, dynamic light scattering, gel permeation chromatography).

Protocol 2: Solution Polymerization for High-Solids Acrylic Resins

This protocol describes a method for synthesizing acrylic resins with high solid content, where this compound can be used to achieve the desired low molecular weight and viscosity.[1][4]

Materials:

-

Solvent (e.g., xylene, toluene, or an aliphatic hydrocarbon)

-

Monomers (e.g., a mixture of Methyl Methacrylate, Styrene, Butyl Acrylate, and a hydroxyl-functional monomer like 2-Hydroxyethyl Methacrylate)

-

This compound (CTA)

-

Initiator (e.g., a peroxide initiator suitable for the reaction temperature, like t-butyl peroxy-2-ethylhexanoate)

-

Nitrogen gas for purging

Equipment:

-

Jacketed glass reactor with a reflux condenser, mechanical stirrer, thermocouple, and nitrogen inlet.

-

Monomer/initiator feed vessel and pump.

-

Heating mantle or oil bath.

Procedure:

-

Reactor Setup: Assemble the reactor and associated equipment.

-

Solvent Charge and Heating: Charge a portion of the solvent to the reactor and heat it to the desired reaction temperature (e.g., 140-160°C) under a nitrogen blanket.

-

Monomer/Initiator Mixture Preparation: In a separate vessel, prepare a mixture of the monomers, this compound, the initiator, and the remaining solvent.

-

Monomer Feed: Slowly feed the monomer/initiator mixture into the hot solvent in the reactor over a period of 2-4 hours. Maintain a constant temperature throughout the addition.

-

Chaser Addition: After the main feed is complete, add a small amount of additional initiator (a "chaser") to help polymerize any residual monomer.

-

Hold Period: Hold the reaction at temperature for an additional 1-2 hours to ensure high conversion.

-

Cooling and Characterization: Cool the reactor and discharge the acrylic resin solution. Characterize the resin for solid content, viscosity, molecular weight (Mw and Mn), and polydispersity index (PDI).

Visualizations

Caption: Mechanism of chain transfer using this compound.

Caption: Workflow for emulsion polymerization with a chain transfer agent.

References

- 1. paint.org [paint.org]

- 2. cimav.edu.mx [cimav.edu.mx]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mcpolymers.com [mcpolymers.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

Application Notes and Protocols: Functionalization of Quantum Dots with Butyl 3-Mercaptopropionate Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high photostability, quantum yield, and size-tunable fluorescence.[1][2] These characteristics make them ideal for a wide range of applications in biomedical research and drug development, such as bioimaging, sensing, and drug delivery.[3] For use in biological systems, QDs, which are often synthesized in organic solvents, must be rendered water-soluble and biocompatible.[4][5] This is typically achieved by modifying their surface through ligand exchange.[4][6]

This document provides detailed protocols and application notes for the functionalization of quantum dots with butyl 3-mercaptopropionate (B1240610). This ligand imparts a hydrophobic surface to the QDs, making them suitable for applications in non-polar environments or for incorporation into polymer matrices. The thiol group of butyl 3-mercaptopropionate provides a strong anchor to the QD surface, while the butyl ester group influences the solubility and interfacial properties of the functionalized nanocrystals.

Key Concepts of Ligand Exchange

Ligand exchange is a process where the native hydrophobic ligands on the surface of as-synthesized QDs are replaced with new ligands that offer desired functionalities.[4][6] This process is crucial for tailoring the properties of QDs for specific applications. There are two primary methods for ligand exchange:

-

Solution-Phase Ligand Exchange: This method involves the transfer of QDs from a non-polar solvent to a polar solvent (or vice-versa) by exchanging the surface ligands.[7] It is an effective technique for achieving good colloidal stability of the functionalized QDs in the desired solvent.[6]

-

Solid-State Ligand Exchange: In this approach, a thin film of QDs is deposited on a substrate, and the ligand exchange is performed by treating the film with a solution of the new ligand.[7][8] This method is often used in the fabrication of optoelectronic devices.[9]

The choice of ligand is critical as it determines the solubility, stability, and functionality of the QDs. Thiol-containing ligands, such as this compound, are commonly used due to the strong coordination of the thiol group to the metal atoms (e.g., Cd, Zn, Pb) on the QD surface.[4][10]

Experimental Protocols

Solution-Phase Ligand Exchange for this compound Functionalization

This protocol describes the functionalization of oleic acid-capped CdSe/ZnS quantum dots with this compound.

Materials:

-

Oleic acid-capped CdSe/ZnS QDs dispersed in toluene (B28343) (or other non-polar solvent)

-

This compound

-

Toluene, anhydrous

-

Methanol (B129727), anhydrous

-

Chloroform

-

Centrifuge

-

Vortex mixer

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Fourier-transform infrared (FTIR) spectrometer

Procedure:

-

Preparation of QD Solution:

-

In a centrifuge tube, take a known amount of the stock solution of oleic acid-capped CdSe/ZnS QDs in toluene.

-

Add an equal volume of methanol to precipitate the QDs.

-

Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the QD pellet in a small amount of toluene.

-

-

Ligand Exchange Reaction:

-

In a separate vial, prepare a solution of this compound in toluene. The molar ratio of this compound to QDs should be optimized, but a starting point of 1000:1 is recommended.

-

Add the this compound solution to the QD solution.

-

Vortex the mixture for 1 minute and then allow it to react at room temperature for 2-4 hours with gentle stirring.

-

-

Purification of Functionalized QDs:

-

After the reaction, add methanol to the solution to precipitate the this compound-functionalized QDs.

-

Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Discard the supernatant, which contains excess ligand and displaced oleic acid.

-

Re-disperse the QD pellet in a suitable non-polar solvent like toluene or chloroform.

-

Repeat the precipitation and re-dispersion steps two more times to ensure the removal of all impurities.[11]

-

-

Characterization:

-

Optical Properties: Measure the UV-Vis absorption and photoluminescence (PL) spectra of the functionalized QDs. Compare the quantum yield (QY) before and after ligand exchange.

-

Surface Functionalization: Confirm the presence of the this compound ligand on the QD surface using FTIR spectroscopy. Look for the characteristic C=O stretching vibration of the ester group.

-

Workflow for Solution-Phase Ligand Exchange

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum Dots — Characterization, Preparation and Usage in Biological Systems [mdpi.com]

- 3. ijset.in [ijset.in]

- 4. mdpi.com [mdpi.com]

- 5. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Materials processing strategies for colloidal quantum dot solar cells: advances, present-day limitations, and pathways to improvement | MRS Communications | Cambridge Core [cambridge.org]

- 9. mdpi.com [mdpi.com]

- 10. Thiol ligand capped quantum dot as an efficient and oxygen tolerance photoinitiator for aqueous phase radical polymerization and 3D printing under visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Investigating the Effects of Ligand Exchange on CID Quantum Dots – Centre for Education and Students [ces.blogs.lincoln.ac.uk]

Application Notes & Protocols: Utilizing Butyl 3-mercaptopropionate for Polymer Molecular Weight Control

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BuMP is particularly valuable in emulsion and solution polymerization processes and is compatible with a wide range of acrylic monomers.[8][9] Its use allows for the synthesis of polymers with narrower molecular weight distributions (i.e., lower polydispersity index or PDI), which contributes to more uniform and predictable material performance.[8][9]

Mechanism of Action: Chain Transfer

Chain transfer is a competitive reaction during polymerization where the activity of a growing polymer radical (P•) is transferred to the chain transfer agent (R-SH, in this case, BuMP). This process terminates the existing polymer chain and generates a new radical (RS•) which can then initiate the polymerization of a new monomer (M), starting a new chain.

The overall process can be summarized in the following steps:

-

Initiation: An initiator generates a primary radical, which reacts with a monomer to start a growing polymer chain.

-

Propagation: The growing polymer chain adds monomer units.

-

Chain Transfer: The growing polymer radical abstracts the hydrogen atom from the thiol group of Butyl 3-mercaptopropionate (B1240610). This terminates the polymer chain and creates a thiyl radical.

-

Re-initiation: The new thiyl radical reacts with a monomer molecule, initiating the growth of a new polymer chain.

This sequence effectively controls the length of the polymer chains, with the final molecular weight being inversely proportional to the concentration of the chain transfer agent.

Caption: Mechanism of catalytic chain transfer using this compound.

Experimental Data: Effect on Molecular Weight

The concentration of this compound directly influences the resultant polymer's molecular weight. As the concentration of the CTA increases, the average molecular weight of the polymer decreases. The following tables summarize typical results from emulsion polymerization of acrylic monomers.

Table 1: Effect of this compound on Polymer Molecular Weight

| Run | Monomers (Weight Ratio) | Initiator | Emulsifier | CTA (BuMP) Concentration (wt% of monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | Potassium Persulfate | Anionic Surfactant | 0 (Control) | 180,000 | 450,000 | 2.50 |

| 2 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | Potassium Persulfate | Anionic Surfactant | 0.5 | 45,000 | 85,500 | 1.90 |

| 3 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | Potassium Persulfate | Anionic Surfactant | 1.0 | 22,000 | 39,600 | 1.80 |

| 4 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | Potassium Persulfate | Anionic Surfactant | 2.0 | 10,500 | 18,900 | 1.80 |

Note: Data is illustrative, based on trends reported in literature such as patent US4593081A.[8] Actual values will vary based on specific reaction conditions.

Experimental Protocol: Emulsion Polymerization of Acrylic Monomers

This protocol provides a general procedure for the synthesis of an acrylic polymer latex using this compound as a molecular weight regulator.

Materials:

-

Deionized (DI) water

-

Anionic emulsifier (e.g., sodium dodecyl sulfate)

-

Monomers: e.g., n-Butyl Acrylate (BA), Methyl Methacrylate (MMA), Acrylic Acid (AA)

-

Initiator: Potassium persulfate (KPS)

-

Chain Transfer Agent: this compound (BuMP)

-

Buffer (e.g., sodium bicarbonate)

-

Nitrogen gas for purging

Equipment:

-

Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

-

Monomer and initiator feed pumps

-

Heating/cooling circulator

Caption: General workflow for emulsion polymerization using a chain transfer agent.

Procedure:

-

Reactor Preparation:

-

Assemble the reactor system in a fume hood.

-

Charge the reactor with an initial amount of DI water and emulsifier.

-

Begin stirring at a moderate speed (e.g., 150-200 rpm).

-

Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, and maintain a gentle nitrogen blanket throughout the reaction.

-

-

Monomer Emulsion Preparation:

-

In a separate beaker, prepare the monomer emulsion by adding the monomers (e.g., BA, MMA, AA), this compound, the remaining emulsifier, and DI water.

-

Stir vigorously to create a stable, milky-white emulsion. The amount of BuMP should be calculated based on the desired target molecular weight.

-

-

Initiator Solution Preparation:

-

Dissolve the potassium persulfate initiator in a separate portion of DI water.

-

-

Polymerization:

-

Heat the reactor contents to the desired reaction temperature (e.g., 80-85°C).

-

Once the temperature is stable, add a small portion of the initiator solution and a small "seed" amount (e.g., 5%) of the monomer emulsion to the reactor to initiate polymerization and form seed particles.

-

After the seed stage (indicated by a slight temperature increase and change in appearance), begin the continuous, slow addition of the remaining monomer emulsion and initiator solution over a period of 2-4 hours using feed pumps.

-

After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

-

-

Cooling and Collection:

-

Cool the reactor to room temperature.

-

Filter the resulting polymer latex through a fine mesh (e.g., 100-micron) to remove any coagulum.

-

-

Characterization:

-

Determine the polymer molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

-

Analyze other properties as required, such as particle size, glass transition temperature (Tg), and adhesive performance.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound has a strong odor; handle with care.

-

Polymerization reactions can be exothermic; monitor the temperature closely.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 16215-21-7 [chemicalbook.com]

- 3. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 4. Chain transfer - Wikipedia [en.wikipedia.org]

- 5. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]

- 9. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]

Application Notes and Protocols: Butyl 3-mercaptopropionate as a Crosslinking Agent in Polymer Networks

For Researchers, Scientists, and Drug Development Professionals

Introduction